molecular formula C12H14N2O B3037713 D-Praziquanamine CAS No. 55375-92-3

D-Praziquanamine

Cat. No. B3037713
CAS RN: 55375-92-3
M. Wt: 202.25 g/mol
InChI Key: GTRDOUXISKJZGL-NSHDSACASA-N
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Patent
US08569294B2

Procedure details

2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride (8.77 g, 29.0 mmol) was added to the ice-cooled sulfuric acid (8.8 ml) and the mixture was stirred for 3.5 hours at room temperature. Ice-water was added to the solution after cooling by ice and the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide. The organic layer was washed with brine and dried with magnesium sulfate, and then the solvents were removed under reduced pressure. Recrystallization of the residue with hexane-ethyl acetate afforded 1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one (4.38 g, 75%).
Name
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
Quantity
8.77 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4](OC)[CH2:5][NH:6][CH2:7][C:8]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9].S(=O)(=O)(O)O>>[CH2:5]1[CH:4]2[C:18]3[C:13]([CH2:12][CH2:11][N:10]2[C:8](=[O:9])[CH2:7][NH:6]1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1|

Inputs

Step One
Name
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
Quantity
8.77 g
Type
reactant
Smiles
Cl.COC(CNCC(=O)NCCC1=CC=CC=C1)OC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling by ice
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1NCC(N2C1C1=CC=CC=C1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569294B2

Procedure details

2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride (8.77 g, 29.0 mmol) was added to the ice-cooled sulfuric acid (8.8 ml) and the mixture was stirred for 3.5 hours at room temperature. Ice-water was added to the solution after cooling by ice and the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide. The organic layer was washed with brine and dried with magnesium sulfate, and then the solvents were removed under reduced pressure. Recrystallization of the residue with hexane-ethyl acetate afforded 1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one (4.38 g, 75%).
Name
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
Quantity
8.77 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CO[CH:4](OC)[CH2:5][NH:6][CH2:7][C:8]([NH:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:9].S(=O)(=O)(O)O>>[CH2:5]1[CH:4]2[C:18]3[C:13]([CH2:12][CH2:11][N:10]2[C:8](=[O:9])[CH2:7][NH:6]1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1|

Inputs

Step One
Name
2-(2,2-Dimethoxy-ethylamino)-N-phenethyl-acetamide hydrochloride
Quantity
8.77 g
Type
reactant
Smiles
Cl.COC(CNCC(=O)NCCC1=CC=CC=C1)OC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling by ice
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with dichloromethane after adjusted to pH 12 with 20% aqueous sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1NCC(N2C1C1=CC=CC=C1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.